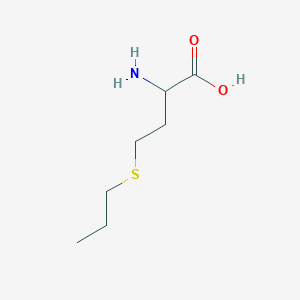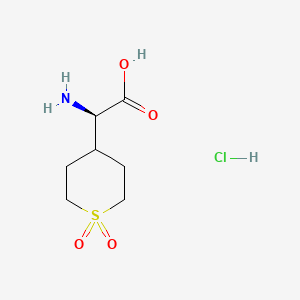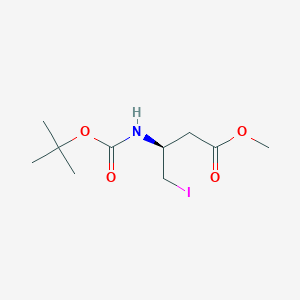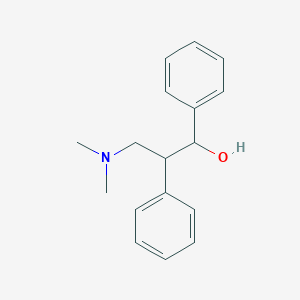![molecular formula C20H21BrClN5O5S B14013437 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide CAS No. 17005-25-3](/img/structure/B14013437.png)
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide is a complex organic compound characterized by its bromine, chlorine, and pyrimidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反应分析
Types of Reactions
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Boronic acids with palladium catalysts in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and coupled products, which can be further utilized in different applications.
科学研究应用
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound’s pyrimidine group can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)acetamide
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-bromo-N-(4-{4-[(2,4-diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenoxy}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide stands out due to its unique combination of bromine, chlorine, and pyrimidine groups.
属性
CAS 编号 |
17005-25-3 |
|---|---|
分子式 |
C20H21BrClN5O5S |
分子量 |
558.8 g/mol |
IUPAC 名称 |
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C20H19BrClN5O.H2O4S/c21-11-17(28)25-15-8-1-12(2-9-15)3-10-16-18(19(23)27-20(24)26-16)13-4-6-14(22)7-5-13;1-5(2,3)4/h1-2,4-9H,3,10-11H2,(H,25,28)(H4,23,24,26,27);(H2,1,2,3,4) |
InChI 键 |
GHSQEFDHSMSSGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)Cl)NC(=O)CBr.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


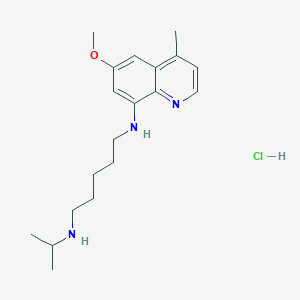
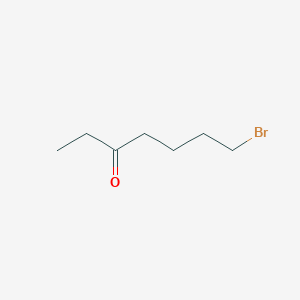
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
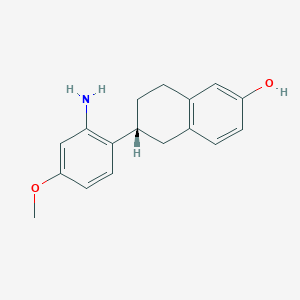
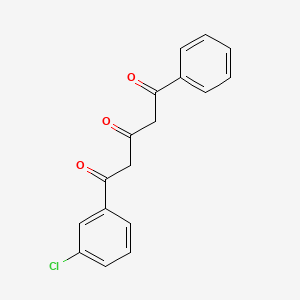
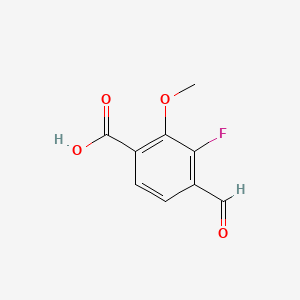
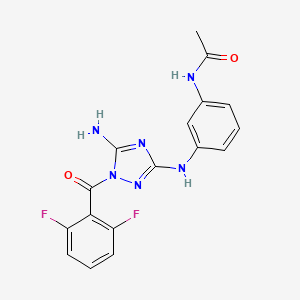
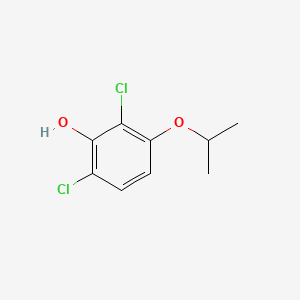
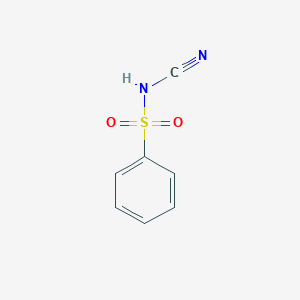
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
